molecular formula C19H22N4O4 B1202475 2,8-Dinitroimipramine CAS No. 80186-88-5

2,8-Dinitroimipramine

Cat. No. B1202475
CAS RN: 80186-88-5
M. Wt: 370.4 g/mol
InChI Key: MKXUVDRBPODBNG-UHFFFAOYSA-N
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Description

3-(3,8-dinitro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethyl-1-propanamine is a dibenzoazepine, a C-nitro compound and a tertiary amino compound.

Scientific Research Applications

Potent Inhibitor of Serotonin Uptake and Imipramine Binding

2,8-Dinitroimipramine has been identified as a very potent inhibitor of [3H] serotonin uptake and high affinity [3H] imipramine binding in human platelets. This property makes it significantly different from its parent antidepressant, imipramine, as its inhibition effects are long-acting and essentially irreversible at low temperatures. Such characteristics suggest valuable potential for further studies in understanding the transport proteins involved in serotonin uptake and exploring novel behavioral and clinical effects (Rehavi et al., 1982).

Implications in Antidepressant Drug Research

Though not directly linked to 2,8-Dinitroimipramine, studies on antidepressant drugs like desmethylimipramine (DMI) provide context for understanding the broader impacts of tricyclic antidepressants, to which 2,8-Dinitroimipramine is related. Research on DMI and its effect on regional cerebral glucose utilization in rats indicates the potential impact of such compounds on local functional activity in the brain, which could be relevant for understanding the pharmacological effects of 2,8-Dinitroimipramine (Gerber et al., 1983).

Selective Labeling of Serotonin Uptake Sites

2,8-Dinitroimipramine has been used to demonstrate that high affinity binding of [3H] imipramine selectively labels serotonin uptake sites in the brain and platelet. This finding underscores the specificity of 2,8-Dinitroimipramine in targeting serotonin transport mechanisms, offering insights into the molecular interactions at play in serotonin uptake processes (Paul et al., 1981).

Broader Context in Drug Research and Development

While not directly related to 2,8-Dinitroimipramine, understanding the overall landscape of drug discovery and development can provide valuable context. The evolving nature of drug research, guided by pharmacology, clinical sciences, and molecular biology, highlights the complexity and interdisciplinary nature of developing drugs like 2,8-Dinitroimipramine. This broader perspective is essential for appreciating the place of such compounds in the larger framework of medical science (Drews, 2000).

properties

CAS RN

80186-88-5

Product Name

2,8-Dinitroimipramine

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

3-(3,8-dinitro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H22N4O4/c1-20(2)10-3-11-21-18-8-6-16(22(24)25)12-14(18)4-5-15-13-17(23(26)27)7-9-19(15)21/h6-9,12-13H,3-5,10-11H2,1-2H3

InChI Key

MKXUVDRBPODBNG-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=C(CCC3=C1C=CC(=C3)[N+](=O)[O-])C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=C1C=CC(=C3)[N+](=O)[O-])C=C(C=C2)[N+](=O)[O-]

Other CAS RN

80186-88-5

synonyms

2,8-dinitroimipramine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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